2,2,4-trimethyl-N-phenylquinoline-1(2H)-carboxamide
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Overview
Description
2,2,4-trimethyl-N-phenylquinoline-1(2H)-carboxamide is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by its unique structure, which includes a quinoline core substituted with trimethyl and phenyl groups, as well as a carboxamide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-trimethyl-N-phenylquinoline-1(2H)-carboxamide typically involves the condensation of aniline with acetone, followed by cyclization and functional group modifications. One common method involves the use of metal-modified 12-tungstophosphoric acid-supported γ-Al2O3 as a catalyst . The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of heterogeneous catalysts, such as Zn2±, Sn2±, and Cu2±exchanged tungstophosphoric acid, can enhance the efficiency and yield of the synthesis . Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for achieving high purity and yield in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2,2,4-trimethyl-N-phenylquinoline-1(2H)-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline core to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
2,2,4-trimethyl-N-phenylquinoline-1(2H)-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound exhibits biological activities, such as antimicrobial and anticancer properties, making it a subject of interest in drug discovery and development.
Medicine: Its derivatives are explored for potential therapeutic applications, including as inhibitors of specific enzymes and receptors.
Mechanism of Action
The mechanism of action of 2,2,4-trimethyl-N-phenylquinoline-1(2H)-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The quinoline core can intercalate with DNA, inhibiting the replication of certain microorganisms. Additionally, the compound can modulate the activity of specific enzymes, leading to its biological effects. The exact pathways and molecular targets may vary depending on the specific application and derivative used.
Comparison with Similar Compounds
Similar Compounds
2,2,4-trimethyl-1,2-dihydroquinoline: Known for its antioxidant properties and used in rubber technologies.
N-phenylquinoline-1-carboxamide: Shares structural similarities but lacks the trimethyl substitution, leading to different chemical and biological properties.
Uniqueness
2,2,4-trimethyl-N-phenylquinoline-1(2H)-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both trimethyl and phenyl groups, along with the carboxamide functionality, makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
102081-10-7 |
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Molecular Formula |
C19H20N2O |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
2,2,4-trimethyl-N-phenylquinoline-1-carboxamide |
InChI |
InChI=1S/C19H20N2O/c1-14-13-19(2,3)21(17-12-8-7-11-16(14)17)18(22)20-15-9-5-4-6-10-15/h4-13H,1-3H3,(H,20,22) |
InChI Key |
SJEZBQBUPQBCQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(N(C2=CC=CC=C12)C(=O)NC3=CC=CC=C3)(C)C |
solubility |
7.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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